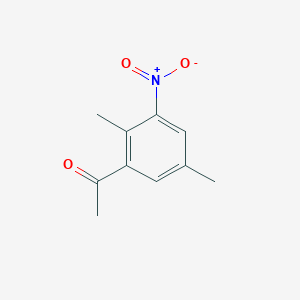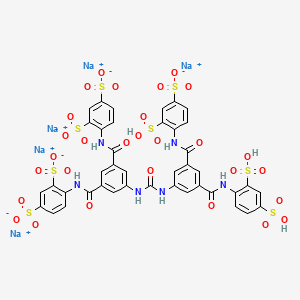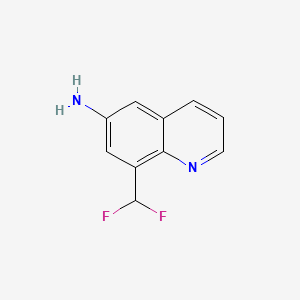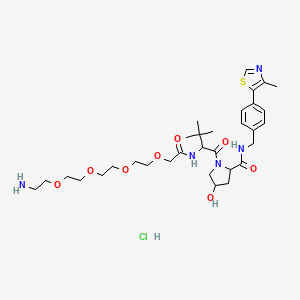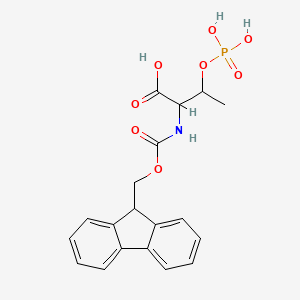
Fmoc-Thr(POH)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Thr(POH)-OH is a derivative of threonine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(POH)-OH typically involves the protection of the threonine amino group with the Fmoc group. This is achieved by reacting threonine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr(POH)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation: Oxidation of the hydroxyl group to form a ketone or aldehyde.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Oxidation: Oxidizing agents such as Dess-Martin periodinane or PCC.
Major Products Formed
Deprotection: Free amino group.
Coupling: Peptide bonds with other amino acids.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
Fmoc-Thr(POH)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications
Mechanism of Action
The mechanism of action of Fmoc-Thr(POH)-OH involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s hydrophobic and aromatic properties facilitate self-assembly and interaction with other molecules, enhancing its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-Phe: Another Fmoc-protected dipeptide with similar self-assembly properties.
Fmoc-Lys: Fmoc-protected lysine used in peptide synthesis.
Uniqueness
Fmoc-Thr(POH)-OH is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in additional chemical reactions such as oxidation. This makes it a versatile building block in peptide synthesis and other applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIKUSCYAJQLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
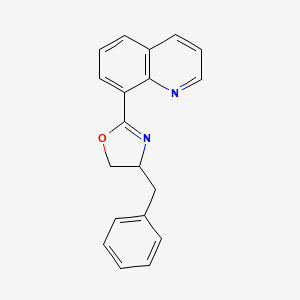


![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
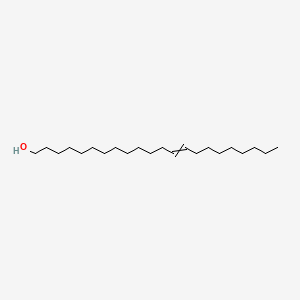

![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
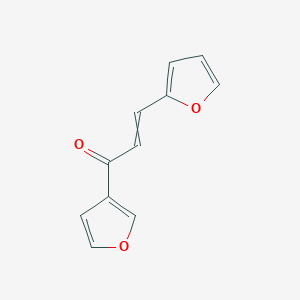
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
